molecular formula C5H6N2O4S B13407438 Sulphomethoxypyrazine

Sulphomethoxypyrazine

Cat. No.: B13407438
M. Wt: 190.18 g/mol
InChI Key: ZMZPUTWQFPSISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of sulphomethoxypyrazine involves several steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with pyrazine derivatives under specific conditions. The process may include steps such as diazotization, coupling, and cyclization . Industrial production methods often involve large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Sulphomethoxypyrazine undergoes various chemical reactions, including:

Scientific Research Applications

Sulphomethoxypyrazine has a wide range of scientific research applications:

Mechanism of Action

Sulphomethoxypyrazine exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This inhibition prevents the binding of p-aminobenzoic acid, a substrate necessary for the synthesis of folic acid in bacteria . By blocking this pathway, the compound effectively halts bacterial growth and multiplication.

Properties

Molecular Formula

C5H6N2O4S

Molecular Weight

190.18 g/mol

IUPAC Name

pyrazin-2-yloxymethanesulfonic acid

InChI

InChI=1S/C5H6N2O4S/c8-12(9,10)4-11-5-3-6-1-2-7-5/h1-3H,4H2,(H,8,9,10)

InChI Key

ZMZPUTWQFPSISZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)OCS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.